Erythromycin Stearate

Description

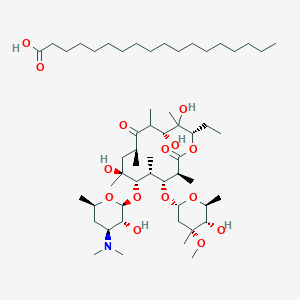

Structure

2D Structure

Properties

IUPAC Name |

(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione;octadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H67NO13.C18H36O2/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3;2-17H2,1H3,(H,19,20)/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAVZHCFFUATPRK-YZPBMOCRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)O.CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)O.CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H67NO13.C18H36O2, C55H103NO15 | |

| Record name | ERYTHROMYCIN STEARATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20348 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1018.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Erythromycin stearate appears as fluffy colorless powder or fine white powder. (NTP, 1992) | |

| Record name | ERYTHROMYCIN STEARATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20348 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992), SOL IN ALC, ETHER; PRACTICALLY INSOL IN WATER, SOL IN METHANOL, CHLOROFORM | |

| Record name | ERYTHROMYCIN STEARATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20348 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ERYTHROMYCIN STEARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4178 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

CRYSTALS, WHITE OR SLIGHTLY YELLOW CRYSTALS OR POWDER | |

CAS No. |

643-22-1 | |

| Record name | ERYTHROMYCIN STEARATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20348 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Erythromycin stearate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=643-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Erythromycin stearate [USP:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000643221 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ERYTHROMYCIN STEARATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756747 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Erythromycin stearate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.361 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ERYTHROMYCIN STEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LXW024X05M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ERYTHROMYCIN STEARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4178 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

212 to 219 °F (NTP, 1992) | |

| Record name | ERYTHROMYCIN STEARATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20348 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-depth Technical Guide on the Binding Kinetics of Erythromycin Stearate to Bacterial Ribosomes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding kinetics of erythromycin to bacterial ribosomes. Erythromycin, a macrolide antibiotic, effectively inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. Understanding the precise kinetics of this interaction is paramount for the development of novel antibiotics and for combating the growing threat of antibiotic resistance. This document details the mechanism of action, summarizes key quantitative kinetic data, outlines common experimental protocols, and provides visual representations of the relevant pathways and workflows.

Mechanism of Action

Erythromycin exerts its bacteriostatic effect by binding to the 23S ribosomal RNA (rRNA) of the large 50S ribosomal subunit, specifically within the nascent peptide exit tunnel (NPET)[1][2][3][4][5][6][7][8]. This binding site is located near the peptidyl transferase center (PTC), the catalytic core of the ribosome responsible for peptide bond formation[7]. The binding of erythromycin physically obstructs the passage of the growing polypeptide chain, leading to premature dissociation of peptidyl-tRNA from the ribosome and ultimately, the cessation of protein synthesis[1][4][5][6][9]. The interaction is primarily with nucleotide bases A2058 and A2059 in domain V of the 23S rRNA[7][9][10]. While erythromycin itself is generally considered bacteriostatic, meaning it inhibits bacterial growth rather than killing the bacteria outright, some of its derivatives, known as ketolides, can exhibit bactericidal activity[5][6][11][12][13]. This difference in activity is linked to the dissociation kinetics of the drug from the ribosome[12][13].

Quantitative Binding Kinetics

The interaction between erythromycin and the bacterial ribosome can be quantified by its association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd). These parameters are crucial for understanding the potency and residence time of the antibiotic at its target site.

| Organism | Ribosome Type | Method | Kd (nM) | kon (x 105 M-1s-1) | koff (x 10-3 s-1) | Reference |

| Escherichia coli | 70S | Radiolabeled Binding Assay | 10 | 2.83 | 2.5 | [14][15] |

| Escherichia coli | 70S | Fluorescence Polarization | 6 | - | - | [16] |

| Escherichia coli | 70S Ribosomal Complex | Slow-binding Kinetics | 36 | - | - | [17][18] |

| Streptococcus pneumoniae | 70S | Radiolabeled Binding Assay | - | - | - | [11][13] |

Note: The kinetic data for erythromycin stearate is often reported for the active erythromycin base, as the stearate salt dissociates in aqueous solution. The values presented are for erythromycin binding.

Experimental Protocols

Several biophysical techniques are employed to determine the binding kinetics of erythromycin to bacterial ribosomes. Below are detailed methodologies for some of the key experiments.

Radiolabeled Ligand Binding Assay

This classic method directly measures the binding of a radiolabeled ligand (e.g., [14C]erythromycin) to its target.

Methodology:

-

Preparation of Ribosomes: Isolate and purify 70S ribosomes from the target bacterial strain (e.g., Escherichia coli or Streptococcus pneumoniae).

-

Reaction Mixture: Prepare a reaction mixture containing a fixed concentration of purified ribosomes in a suitable binding buffer (e.g., Tris-HCl buffer with Mg2+ and K+ ions).

-

Incubation: Add varying concentrations of radiolabeled erythromycin to the reaction mixture. Incubate the samples at a specific temperature (e.g., 24°C or 37°C) to allow the binding to reach equilibrium[11][13][14][15].

-

Separation of Bound and Free Ligand: Separate the ribosome-bound erythromycin from the unbound drug. This is commonly achieved by rapid filtration through nitrocellulose filters, which retain the ribosomes and the bound ligand[14][15][16].

-

Quantification: Quantify the amount of radioactivity on the filters using a scintillation counter.

-

Data Analysis: Plot the amount of bound ligand as a function of the free ligand concentration. The dissociation constant (Kd) can be determined by fitting the data to a saturation binding isotherm (e.g., using Scatchard analysis)[11][13]. For kinetic measurements, the association rate (kon) is determined by measuring the rate of binding over time, and the dissociation rate (koff) is measured by adding an excess of unlabeled erythromycin to the pre-formed radiolabeled erythromycin-ribosome complex and monitoring the dissociation of the radiolabeled ligand over time[14][15].

Fluorescence Polarization (FP) Assay

This technique measures the change in the polarization of fluorescent light emitted from a fluorescently labeled erythromycin derivative upon binding to the ribosome.

Methodology:

-

Fluorescent Labeling: Synthesize a fluorescent derivative of erythromycin (e.g., BODIPY-erythromycin)[16].

-

Assay Setup: In a multi-well plate, add a constant concentration of the fluorescently labeled erythromycin and purified ribosomes to a binding buffer[16].

-

Competition Binding: To determine the Kd of unlabeled erythromycin, add increasing concentrations of the unlabeled compound to the wells containing the fluorescent probe and ribosomes[16].

-

Measurement: Measure the fluorescence polarization of each well using a plate reader equipped with polarization filters. When the small fluorescently labeled erythromycin is unbound, it tumbles rapidly in solution, resulting in low polarization. Upon binding to the large ribosome, its tumbling is restricted, leading to an increase in polarization.

-

Data Analysis: Plot the change in fluorescence polarization as a function of the unlabeled erythromycin concentration. The Kd can be calculated from the IC50 value obtained from the competition curve.

Stopped-Flow Fluorimetry

This method allows for the measurement of rapid kinetic events by rapidly mixing the reactants and monitoring the change in fluorescence over a short timescale.

Methodology:

-

Instrumentation: Utilize a stopped-flow instrument coupled with a fluorometer.

-

Reactants: Place the purified ribosomes in one syringe and erythromycin (or a fluorescent derivative) in another[19].

-

Rapid Mixing: The instrument rapidly mixes the contents of the two syringes, initiating the binding reaction.

-

Fluorescence Monitoring: Monitor the change in fluorescence intensity or anisotropy over time (milliseconds to seconds). The binding of erythromycin can induce a conformational change in the ribosome that alters the fluorescence of intrinsic tryptophans or a fluorescent probe.

-

Data Analysis: The resulting kinetic traces are fitted to exponential equations to determine the observed rate constants. By performing the experiment at various reactant concentrations, the association (kon) and dissociation (koff) rate constants can be calculated[19].

Visualizations

Erythromycin's Mechanism of Action

The following diagram illustrates the inhibitory pathway of erythromycin on bacterial protein synthesis.

Caption: Erythromycin's inhibitory pathway on bacterial protein synthesis.

Experimental Workflow for Radiolabeled Binding Assay

The following diagram outlines the general workflow for determining binding kinetics using a radiolabeled ligand assay.

Caption: Workflow for radiolabeled ribosome binding assay.

Logical Relationship of Kinetic Parameters

This diagram illustrates the relationship between the association rate, dissociation rate, and the equilibrium dissociation constant.

Caption: Relationship between kinetic parameters of binding.

References

- 1. droracle.ai [droracle.ai]

- 2. Erythromycin, Cethromycin and Solithromycin display similar binding affinities to the E. coli's ribosome: A molecular simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. What is the mechanism of Erythromycin stinoprate? [synapse.patsnap.com]

- 5. droracle.ai [droracle.ai]

- 6. What is the mechanism of Erythromycin? [synapse.patsnap.com]

- 7. High-resolution crystal structures of ribosome-bound chloramphenicol and erythromycin provide the ultimate basis for their competition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Binding Site of Macrolide Antibiotics on the Ribosome: New Resistance Mutation Identifies a Specific Interaction of Ketolides with rRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Erythromycin binding is reduced in ribosomes with conformational alterations in the 23 S rRNA peptidyl transferase loop - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Kinetics of drug-ribosome interactions defines the cidality of macrolide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Kinetics of drug–ribosome interactions defines the cidality of macrolide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Binding of [14C]Erythromycin to Escherichia coli Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Binding of [14C]erythromycin to Escherichia coli ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Fluorescence Polarization Method To Characterize Macrolide-Ribosome Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Erythromycin, roxithromycin, and clarithromycin: use of slow-binding kinetics to compare their in vitro interaction with a bacterial ribosomal complex active in peptide bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Fluorescence stopped flow analysis of the interaction of virginiamycin components and erythromycin with bacterial ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Conformation of Erythromycin Stearate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and conformation of erythromycin stearate, a widely used macrolide antibiotic. This compound is the stearate salt of erythromycin A, a formulation designed to improve the drug's stability and palatability. This document delves into the structural characteristics of its constituent parts, the nature of their interaction, and the experimental methodologies employed for its characterization.

Introduction to this compound

Erythromycin is a broad-spectrum macrolide antibiotic produced by the bacterium Saccharopolyspora erythraea.[1] It functions by inhibiting protein synthesis in susceptible bacteria through reversible binding to the 50S ribosomal subunit.[2] However, erythromycin base is unstable in the acidic environment of the stomach and has a bitter taste. To overcome these limitations, it is often administered as a salt or ester. This compound is the salt formed between the basic dimethylamino group of the desosamine sugar of erythromycin and the carboxylic acid group of stearic acid (octadecanoic acid).[2][3] This formulation is more stable and is typically formulated in coated tablets to protect it from stomach acid.

Molecular Structure

The molecular formula of this compound is C₅₅H₁₀₃NO₁₅, and it has a molecular weight of approximately 1018.4 g/mol .[2] It is formed through an acid-base reaction between erythromycin A (C₃₇H₆₇NO₁₃) and stearic acid (C₁₈H₃₆O₂).[2][4]

Erythromycin A: The structure of erythromycin A is complex, featuring a 14-membered lactone ring to which two deoxysugars, L-cladinose and D-desosamine, are attached. The D-desosamine sugar contains a dimethylamino group, which is basic and is the site of salt formation with stearic acid.

Stearic Acid: Stearic acid is a saturated fatty acid with an 18-carbon chain. It is a white, waxy solid.

Salt Formation: The formation of this compound involves the protonation of the tertiary amine of the desosamine sugar by the carboxylic acid of stearic acid, resulting in an ionic bond.

Below is a diagram illustrating the formation of this compound from its constituent molecules.

Caption: Logical relationship between erythromycin A, stearic acid, and the resulting this compound salt.

Physicochemical Properties

This compound is a white to slightly yellow, crystalline powder that is practically odorless.[2] It is practically insoluble in water, but soluble in organic solvents such as ethanol and acetone.[5] A summary of its key physicochemical properties is presented in the table below.

| Property | Value |

| Molecular Formula | C₅₅H₁₀₃NO₁₅ |

| Molecular Weight | 1018.4 g/mol |

| Appearance | White to slightly yellow powder |

| Solubility in Water | Practically insoluble |

| Solubility in Ethanol | Soluble |

| Melting Point | Approximately 100-120 °C (decomposes) |

Conformation

However, the conformation of the erythromycin A moiety in the salt is expected to be similar to that observed in its other crystalline forms, such as the dihydrate.[6] The 14-membered lactone ring of erythromycin A is known to adopt a folded conformation. The long, flexible stearate chain, in contrast, would likely adopt a more linear conformation in the crystal lattice, with potential for intermolecular hydrophobic interactions.

In solution, the ionic bond between the erythromycin cation and the stearate anion would likely dissociate. The conformation of the erythromycin cation in solution has been studied by NMR spectroscopy and is known to be flexible, existing in equilibrium between different conformers.[7]

Experimental Protocols for Structural Elucidation

The determination of the molecular structure and conformation of a pharmaceutical salt like this compound involves a combination of several analytical techniques.

A common method for the preparation of this compound involves reacting erythromycin base with stearic acid in a suitable solvent, followed by crystallization.[3]

-

Protocol for Synthesis:

-

Dissolve erythromycin base and a stoichiometric equivalent of stearic acid in a suitable organic solvent (e.g., acetone or ethanol).

-

Stir the mixture at a controlled temperature to facilitate the acid-base reaction.

-

Induce crystallization by cooling the solution, adding an anti-solvent, or allowing for slow evaporation of the solvent.

-

Collect the resulting crystals by filtration and wash with a cold solvent to remove any unreacted starting materials.

-

Dry the crystals under vacuum.

-

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

-

Protocol for Single-Crystal X-ray Diffraction:

-

Grow high-quality single crystals of this compound (typically > 0.1 mm in all dimensions).

-

Mount a suitable crystal on a goniometer.

-

Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Expose the crystal to a monochromatic X-ray beam and collect the diffraction data using a detector.

-

Process the diffraction data to determine the unit cell dimensions and space group.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.

-

Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and bond angles.

-

PXRD is used to characterize the crystalline form of a bulk powder sample and can be used to identify different polymorphs.

-

Protocol for Powder X-ray Diffraction:

-

Place a small amount of the powdered this compound sample on a sample holder.

-

Mount the sample in a powder diffractometer.

-

Expose the sample to a monochromatic X-ray beam while rotating it.

-

Measure the intensity of the diffracted X-rays as a function of the diffraction angle (2θ).

-

The resulting diffractogram provides a fingerprint of the crystalline phase.

-

NMR spectroscopy provides detailed information about the chemical environment of atoms and can be used to determine the conformation of molecules in solution. Both ¹H and ¹³C NMR are crucial for structural elucidation.

-

Protocol for NMR Spectroscopy:

-

Dissolve a small amount of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire one-dimensional ¹H and ¹³C NMR spectra.

-

Perform two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), to aid in the assignment of all proton and carbon signals.

-

Use NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) to determine through-space proximities of protons, which provides information about the molecule's conformation.

-

Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the thermal properties of the material, such as its melting point and decomposition temperature.

-

Protocol for Differential Scanning Calorimetry:

-

Place a small, accurately weighed amount of the sample in an aluminum pan.

-

Place the sample pan and an empty reference pan in the DSC instrument.

-

Heat the sample at a constant rate and measure the difference in heat flow between the sample and the reference.

-

The resulting thermogram will show endothermic or exothermic events, such as melting or decomposition.

-

Below is a diagram illustrating a typical experimental workflow for the structural characterization of a pharmaceutical salt.

Caption: A typical experimental workflow for determining the molecular structure of a pharmaceutical salt.

Conclusion

This compound is a salt formulation that enhances the stability of the macrolide antibiotic erythromycin. Its molecular structure is characterized by an ionic interaction between the protonated dimethylamino group of the desosamine sugar of erythromycin and the carboxylate group of stearic acid. While a definitive single-crystal X-ray structure is not publicly available, its physicochemical properties and the structures of its constituent molecules are well-documented. The conformation of the erythromycin moiety is likely similar to that in other known crystal structures, while the stearate chain provides a long, hydrophobic tail. A comprehensive understanding of its solid-state and solution-state structure and conformation can be achieved through a combination of experimental techniques, including X-ray diffraction, NMR spectroscopy, and thermal analysis. This knowledge is crucial for the development of stable and effective pharmaceutical formulations.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound | C55H103NO15 | CID 12559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. WO2014140699A1 - A novel process of liberation of erythromycin and preparation of its salts - Google Patents [patents.google.com]

- 4. scbt.com [scbt.com]

- 5. jfda-online.com [jfda-online.com]

- 6. Solid-state investigations of erythromycin A dihydrate: structure, NMR spectroscopy, and hygroscopicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel conformations of erythromycin antibiotics: the conformational analysis of erythromycin A and (9S)-9-hydroxy-9-deoxoerythromycin A by n.m.r. spectroscopy - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Physicochemical Properties of Erythromycin Stearate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of Erythromycin Stearate, an important macrolide antibiotic. A thorough understanding of these characteristics is critical for formulation development, quality control, and ensuring therapeutic efficacy.

Core Physicochemical Properties

This compound is the stearic acid salt of erythromycin, often formulated with an excess of stearic acid.[1] It appears as a white or almost white, crystalline, and fluffy powder that is practically odorless and has a slightly bitter taste.[2][3][4]

Quantitative Data Summary

The fundamental physicochemical parameters of this compound are summarized below. It is important to note that variations in reported values, such as for the melting point, may arise from differences in experimental conditions or the presence of different polymorphic or solvated forms.

| Property | Value | Source(s) |

| CAS Number | 643-22-1 | [5] |

| Molecular Formula | C₅₅H₁₀₃NO₁₅ (or C₃₇H₆₇NO₁₃·C₁₈H₃₆O₂) | [2] |

| Molecular Weight | 1018.4 g/mol | [2] |

| Melting Point | 77-79°C | [5][6] |

| 100-104°C (212-219°F) | [2] | |

| ~119°C | [3] | |

| pKa (Strongest Basic) | 8.8 - 9.0 (of Erythromycin base) | [7][8][9] |

| Appearance | White or almost white, crystalline powder | [2][4] |

| Water Content | ≤ 4.0% or ≤ 5.0% | [10][11][12] |

Solubility Profile

The solubility of this compound is a key factor in its formulation and bioavailability. It is poorly soluble in aqueous media, which necessitates protective formulations (e.g., film-coating) to prevent acid degradation in the stomach.[1][6]

| Solvent | Solubility Description | Source(s) |

| Water | Practically insoluble / Sparingly soluble (< 1 mg/mL) | [2][3][4][10] |

| Ethanol | Freely soluble / Soluble (e.g., 50 mg/mL) | [6][10] |

| Methanol | Soluble | [4][10] |

| Acetone | Freely soluble / Soluble | [4][10] |

| Ether | Soluble | [6] |

| Ethyl Acetate | Practically insoluble | [3] |

| Benzene | Practically insoluble | [3] |

Structural and Solid-State Properties

The solid-state characteristics of an active pharmaceutical ingredient (API) profoundly impact its stability, dissolution rate, and manufacturability. This compound is a crystalline material, but like many APIs, it can exist in different solid-state forms.[2][13]

Polymorphism and Pseudopolymorphism

Polymorphism is the ability of a solid material to exist in multiple crystalline forms, while pseudopolymorphism involves the incorporation of solvent molecules (solvates or hydrates) into the crystal lattice. These different forms can have distinct physical properties.

-

Erythromycin Base: The active moiety, erythromycin, has been studied extensively and is known to exist in crystalline (hydrated and anhydrous) and amorphous forms.[14][15] It can also form solvates with various organic solvents like acetone and ethanol.[16] Desolvation of these forms often leads to an amorphous material.[16]

-

This compound: This salt can exist as an anhydrous form or as crystalline hydrates. Research indicates that a monohydrate form of this compound is more physically stable and less hygroscopic than the anhydrous form, which is a critical consideration for storage and formulation to prevent moisture-induced degradation or phase transitions.

Mechanism of Action & Relevant Signaling Pathways

This compound acts as a prodrug, releasing the active erythromycin base for absorption.[6] The therapeutic effects of erythromycin are twofold: a primary antibacterial action and a secondary anti-inflammatory action.

Antibacterial Mechanism

Erythromycin is a bacteriostatic antibiotic that inhibits protein synthesis in susceptible bacteria.[17][18] It diffuses through the bacterial cell membrane and binds with high affinity to the 50S subunit of the bacterial ribosome.[2][19] This binding action physically blocks the polypeptide exit tunnel, thereby interfering with the translocation step of protein synthesis and halting the elongation of the peptide chain.[7][17]

Anti-inflammatory Signaling Pathway

Beyond its antibiotic properties, erythromycin exerts clinically significant anti-inflammatory effects. One key mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[20][21] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory genes.[22] Studies suggest that erythromycin acts downstream of the degradation of IκBα (the natural inhibitor of NF-κB), possibly by interfering with the nuclear activity of NF-κB, which in turn reduces the production of inflammatory mediators like IL-8.[20][23][24]

Key Experimental Protocols

Accurate and reproducible analytical methods are essential for the characterization and quality control of this compound. The following sections detail common experimental protocols.

Protocol 4.1: Identification by Infrared (IR) Spectrophotometry

This pharmacopoeial method confirms the identity of the substance by matching its infrared spectrum to that of a reference standard.

-

Sample Preparation: Dry the this compound sample in a desiccator under reduced pressure over silica gel for 24 hours.[10]

-

Disk Preparation: Prepare a potassium bromide (KBr) disk of the dried sample.[10]

-

Spectral Acquisition: Record the infrared absorption spectrum of the sample.

-

Comparison: Compare the obtained spectrum with the reference spectrum of this compound CRS (Certified Reference Standard). The spectra should exhibit similar intensities of absorption at the same wavenumbers.[4][12]

Protocol 4.2: Assay by High-Performance Liquid Chromatography (HPLC)

HPLC is a precise and specific method for determining the potency of erythromycin and quantifying its related substances. The following is a summary based on validated and pharmacopoeial methods.[25][26][27]

-

Chromatographic Conditions:

-

Column: A C18 column (e.g., Waters XBridge C18, 100 mm x 4.6 mm, 3.5 µm) is commonly used.[26][27]

-

Mobile Phase: A gradient or isocratic mobile phase, typically consisting of a buffered aqueous solution (e.g., ammonium hydroxide or phosphate buffer at alkaline pH) and an organic modifier like methanol or acetonitrile.[25][26][27]

-

Temperature: Elevated column temperature (e.g., 70°C) is often required for good peak shape.[12]

-

-

Procedure:

-

Standard Preparation: Accurately weigh and dissolve reference standards (Erythromycin A, B, C) in a suitable solvent mixture (e.g., methanol and pH 8.0 buffer).[25]

-

Sample Preparation: Accurately weigh about 165 mg of this compound, dissolve in methanol, and dilute with pH 8.0 buffer. The resulting suspension is mixed, and the supernatant is filtered before injection.[12][25]

-

Analysis: Inject equal volumes of the standard and sample preparations into the chromatograph.

-

Calculation: Calculate the content of each erythromycin component by comparing the peak areas from the sample chromatogram to those from the standard chromatogram.[25]

-

Protocol 4.3: Determination of Water Content by Karl Fischer Titration

This method is specific for water and is the standard for determining water content in pharmaceutical substances.

-

Reagent & System Preparation: Use a suitable Karl Fischer titrator and reagent (e.g., a one-component titrant like CombiTitrant 5). The solvent in the titration vessel should be buffered.[28] A 10% m/v solution of imidazole in methanol is recommended as the solvent to prevent a side reaction where erythromycin degrades and forms additional water, which would lead to erroneously high results.[28][29]

-

Titration: The titration medium is first titrated to a dry endpoint.

-

Sample Addition: Accurately weigh and add the this compound sample (e.g., 0.3-0.5 g) to the vessel.[10][11]

-

Extraction & Titration: Allow the sample to stir for a set extraction time (e.g., 120 seconds) to ensure all water is released before starting the titration.[28]

-

Calculation: The instrument automatically calculates the percentage of water based on the titrant consumed.

Protocol 4.4: Solid-State Characterization Overview

A combination of thermoanalytical and crystallographic techniques is used to investigate the solid-state properties of this compound.

-

X-Ray Powder Diffraction (XRPD): Provides information on the crystalline or amorphous nature of the sample and can distinguish between different polymorphs, each of which has a unique diffraction pattern.

-

Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point, detect polymorphic transitions, and assess the degree of crystallinity.

-

Thermogravimetric Analysis (TGA): Measures changes in mass as a function of temperature. It is used to quantify the amount of bound water or solvent in hydrates and solvates.

References

- 1. primescholars.com [primescholars.com]

- 2. This compound | C55H103NO15 | CID 12559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound Raw Material and Erythromycin Estolate API, BP, EP, USP Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 4. uspbpep.com [uspbpep.com]

- 5. pharmacopoeia.com [pharmacopoeia.com]

- 6. This compound | 643-22-1 [amp.chemicalbook.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. researchgate.net [researchgate.net]

- 9. Erythromycin [drugfuture.com]

- 10. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 11. nhathuocngocanh.com [nhathuocngocanh.com]

- 12. This compound [drugfuture.com]

- 13. Crystal polymorphism - Wikipedia [en.wikipedia.org]

- 14. Polymorphism of erythromycin studied by differential thermal analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Influence of solvents on the variety of crystalline forms of erythromycin - PMC [pmc.ncbi.nlm.nih.gov]

- 17. What is the mechanism of Erythromycin? [synapse.patsnap.com]

- 18. droracle.ai [droracle.ai]

- 19. What is the mechanism of Erythromycin stinoprate? [synapse.patsnap.com]

- 20. Molecular Mechanisms of Anti-Inflammatory Action of Erythromycin in Human Bronchial Epithelial Cells: Possible Role in the Signaling Pathway That Regulates Nuclear Factor-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Molecular mechanisms of anti-inflammatory action of erythromycin in human bronchial epithelial cells: possible role in the signaling pathway that regulates nuclear factor-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Erythromycin inhibits transcriptional activation of NF-kappaB, but not NFAT, through calcineurin-independent signaling in T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. journals.asm.org [journals.asm.org]

- 24. Erythromycin inhibits cigarette smoke-induced inflammation through regulating the PPARγ/NF-κB signaling pathway in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. ftp.uspbpep.com [ftp.uspbpep.com]

- 26. Development and validation of a stability indicating HPLC method for organic impurities of this compound tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. merckmillipore.com [merckmillipore.com]

- 29. The determination of water in erythromycin by Karl Fischer titration - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of Erythromycin Stearate in Disrupting Bacterial Protein Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythromycin, a macrolide antibiotic, has been a cornerstone in the treatment of bacterial infections for decades. Its efficacy lies in its ability to specifically target and inhibit protein synthesis in susceptible bacteria, a fundamental process for their growth and proliferation. This in-depth technical guide elucidates the core mechanism of action of erythromycin stearate, focusing on its effects on bacterial protein synthesis pathways. This compound is a prodrug that is converted to its active form, erythromycin, in the gastrointestinal tract.[1] This guide will delve into the molecular interactions, present quantitative data on its inhibitory effects, and provide detailed experimental protocols for studying these mechanisms.

Mechanism of Action: Targeting the Bacterial Ribosome

Erythromycin's primary mode of action is the inhibition of bacterial protein synthesis.[1][2][3] This is achieved through its specific binding to the 50S subunit of the bacterial ribosome.[1][2][3][4] The binding site is located on the 23S ribosomal RNA (rRNA) within the nascent peptide exit tunnel (NPET).[5][6][7] By binding to this strategic location, erythromycin physically obstructs the passage of the elongating polypeptide chain, effectively halting protein synthesis.[2][6][7]

The binding of erythromycin to the 50S ribosomal subunit interferes with the translocation step of protein synthesis.[1][3][7] Translocation is the critical process where the ribosome moves along the messenger RNA (mRNA) to the next codon, allowing for the addition of the next amino acid to the growing peptide chain. Erythromycin's presence in the exit tunnel prevents this movement, leading to the premature dissociation of peptidyl-tRNA from the ribosome.[8] This action is primarily bacteriostatic, meaning it inhibits bacterial growth, but at high concentrations, it can be bactericidal.[1][4]

Quantitative Data: Inhibitory Potency of Erythromycin

The effectiveness of erythromycin varies among different bacterial species. This is quantified by metrics such as the Minimum Inhibitory Concentration (MIC) and the 50% inhibitory concentration (IC50).

| Bacterial Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | IC50 (µg/mL) of Protein Synthesis Inhibition |

| Streptococcus pneumoniae | 0.008 - >64 | 0.06 | 0.06 - >64 | - |

| Haemophilus influenzae | ≤2.0 - >8 | - | - | 1.5 |

| Moraxella catarrhalis | >0.5 - >8 | - | - | - |

| Bordetella pertussis | 0.03 - 0.125 | - | - | - |

| Staphylococcus aureus | 0.25 - 2048 | - | - | - |

| Staphylococcus epidermidis | 0.125 - 2048 | - | - | - |

| Mycoplasma salivarium | - | - | - | - |

| Ureaplasma species | 0.063 - 256 | 2 | 4 | - |

Note: MIC values can vary depending on the specific strain and the testing methodology used. The IC50 value for Haemophilus influenzae was determined for erythromycin's effect on the rate of protein synthesis.[5]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key pathways and relationships involved in erythromycin's mechanism of action and the experimental workflows used to study it.

Caption: Mechanism of erythromycin action on bacterial protein synthesis.

References

- 1. Resistance to Macrolides and Related Antibiotics in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Susceptibility testing of macrolide antibiotics against Haemophilus influenzae and correlation of in vitro results with in vivo efficacy in a mouse septicemia model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tetracycline and erythromycin resistance among clinical isolates of Branhamella catarrhalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Activity of erythromycin against Haemophilus influenzae from respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. assets.fishersci.com [assets.fishersci.com]

- 8. bsac.org.uk [bsac.org.uk]

An In-depth Technical Guide to the In Vitro Antibacterial Spectrum of Erythromycin Stearate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Erythromycin Stearate is the stearate salt of erythromycin, a macrolide antibiotic produced by a strain of Saccharopolyspora erythraea (formerly Streptomyces erythraeus)[1][2]. As a member of the macrolide class, erythromycin has been a cornerstone in the treatment of various bacterial infections since its discovery in 1952[3]. It is particularly effective against a broad spectrum of Gram-positive bacteria, some Gram-negative bacteria, and atypical pathogens[2][4]. This document provides a comprehensive overview of the in vitro antibacterial spectrum of this compound, detailing its mechanism of action, quantitative susceptibility data, and the experimental protocols used for its evaluation.

This compound is formulated to protect the antibiotic from acid degradation in the stomach, allowing the free base to be liberated and absorbed in the more alkaline environment of the duodenum[5]. Its antibacterial action can be bacteriostatic or bactericidal, depending on the concentration of the drug and the susceptibility of the microorganism involved[6].

Mechanism of Action

Erythromycin exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria.[7][8] The process is highly specific to bacterial ribosomes, which are structurally different from mammalian ribosomes, accounting for its selective toxicity.[5]

The key steps in its mechanism of action are:

-

Binding to the 50S Ribosomal Subunit : Erythromycin diffuses through the bacterial cell membrane and reversibly binds to the 23S ribosomal RNA molecule within the 50S subunit of the bacterial ribosome.[6][7][9]

-

Inhibition of Translocation : This binding interferes with the translocation step of protein synthesis.[4][8][10] Specifically, it blocks the polypeptide exit tunnel, preventing the growing peptide chain from exiting the ribosome.[11][12]

-

Cessation of Protein Synthesis : By obstructing this process, erythromycin effectively halts the elongation of the polypeptide chain, leading to the cessation of bacterial protein synthesis.[4][11] This inhibition of protein production prevents the bacteria from growing and replicating.[2]

It is important to note that erythromycin does not affect nucleic acid synthesis.[1][7]

Caption: Mechanism of action of Erythromycin.

In Vitro Antibacterial Spectrum

This compound demonstrates a broad spectrum of activity, primarily against Gram-positive aerobes and some Gram-negative organisms. It is also effective against several atypical pathogens.

Qualitative Spectrum of Activity

Erythromycin has been shown to be active against most strains of the following microorganisms in vitro and in clinical infections:

-

Gram-Positive Bacteria :

-

Gram-Negative Bacteria :

-

Other Microorganisms :

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation. The following table summarizes available MIC data for erythromycin against various pathogens. Data is presented as MIC₅₀ (the concentration that inhibits 50% of isolates) and MIC₉₀ (the concentration that inhibits 90% of isolates), or as a range.

| Bacterial Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Bordetella pertussis | 0.06 - 0.125 | N/A | 0.125 | [13] |

| Erysipelothrix rhusiopathiae | 2 - 4 | N/A | N/A | [14] |

| Staphylococcus aureus (sensitive) | 0.5 - 5 | N/A | N/A | [15] |

| Staphylococcus aureus (resistant) | 1 - 10 | N/A | N/A | [15] |

N/A: Data not available in the provided search results.

Experimental Protocols for Susceptibility Testing

The determination of the in vitro antibacterial spectrum of this compound relies on standardized methods developed by bodies such as the Clinical and Laboratory Standards Institute (CLSI).[16][17] These protocols ensure reproducibility and comparability of data across different laboratories.

Broth Microdilution Method

This quantitative method is used to determine the Minimum Inhibitory Concentration (MIC) of an antibiotic.

Protocol Outline:

-

Preparation of Antimicrobial Solution : A stock solution of erythromycin is prepared and then serially diluted in a multi-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation : The test bacterium is cultured to a specific turbidity, corresponding to a standardized cell density (typically 1.5 x 10⁸ CFU/mL, a 0.5 McFarland standard). This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation : Each well of the microtiter plate, containing the serially diluted erythromycin, is inoculated with the standardized bacterial suspension.[14] A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

-

Incubation : The plates are incubated under specific conditions (e.g., 35-37°C for 16-20 hours) appropriate for the test organism.[14]

-

Result Interpretation : After incubation, the plates are examined for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of erythromycin that completely inhibits visible growth.[14]

Disk Diffusion (Kirby-Bauer) Method

This qualitative method determines if a bacterium is susceptible, intermediate, or resistant to an antibiotic.

Protocol Outline:

-

Inoculum Preparation : A standardized inoculum of the test bacterium (0.5 McFarland standard) is prepared.

-

Plate Inoculation : A sterile cotton swab is dipped into the inoculum and streaked evenly across the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.

-

Disk Application : A paper disk impregnated with a specified amount of erythromycin (e.g., 15 µg) is placed on the surface of the agar.[18]

-

Incubation : The plate is incubated, typically at 35°C for 16-24 hours.

-

Result Interpretation : During incubation, the antibiotic diffuses from the disk into the agar, creating a concentration gradient. If the bacteria are susceptible, a clear circular area of no growth, known as the "zone of inhibition," will form around the disk. The diameter of this zone is measured in millimeters and interpreted using standardized charts (e.g., from CLSI M100) to classify the organism as susceptible, intermediate, or resistant.[16][18]

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. Erythromycin Formulations—A Journey to Advanced Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. This compound | C55H103NO15 | CID 12559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. What is the mechanism of Erythromycin? [synapse.patsnap.com]

- 9. This compound: Antibiotic Uses, Side Effects, Dosage [medicinenet.com]

- 10. droracle.ai [droracle.ai]

- 11. What is the mechanism of Erythromycin Estolate? [synapse.patsnap.com]

- 12. What is the mechanism of Erythromycin stinoprate? [synapse.patsnap.com]

- 13. cejph.szu.cz [cejph.szu.cz]

- 14. Antimicrobial Dilution Susceptibility Testing of Erysipelothrix rhusiopathiae According to CLSI Document VET06 Reveals High Resistance against Penicillin G, Erythromycin and Enrofloxacin [mdpi.com]

- 15. Time course of the antibacterial activity of this compound and erythromycin acistrate against two Staphylococcus aureus strains in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. nih.org.pk [nih.org.pk]

- 18. researchgate.net [researchgate.net]

A Technical Guide: The Impact of Erythromycin Stearate on the Cell Morphology of Gram-Positive Bacteria

Abstract: This technical guide provides an in-depth analysis of the effects of erythromycin stearate, a macrolide antibiotic, on the cellular morphology of gram-positive bacteria. Erythromycin's primary mechanism of action is the inhibition of bacterial protein synthesis, which subsequently leads to significant alterations in cell growth, division, and structure.[1][2] This document details the molecular interactions between erythromycin and the bacterial ribosome, summarizes key quantitative data regarding its efficacy, and provides comprehensive experimental protocols for researchers investigating these morphological changes. Visualizations of the core signaling pathway and a general experimental workflow are included to facilitate a deeper understanding. This guide is intended for researchers, scientists, and drug development professionals working in the fields of microbiology and antimicrobial research.

Introduction

Erythromycin is a well-established macrolide antibiotic produced by the bacterium Saccharopolyspora erythraea.[1] It is particularly effective against a wide spectrum of gram-positive bacteria and some gram-negative organisms.[1][3] The stearate salt, this compound, is formulated to protect the antibiotic from deactivation by gastric acid, ensuring its reliable absorption when administered orally.[3][4] The primary therapeutic action of erythromycin is bacteriostatic, meaning it inhibits the growth and proliferation of bacteria, although it can be bactericidal at higher concentrations.[1][3] Its efficacy against gram-positive bacteria is enhanced by the ability of these organisms to accumulate the antibiotic intracellularly at concentrations 44- to 90-fold greater than the extracellular medium.[5][6][7] Understanding the downstream effects of its core mechanism on bacterial cell morphology is crucial for elucidating pathways of antibiotic action and developing novel therapeutic strategies.

Core Mechanism of Action

Inhibition of Protein Synthesis

The fundamental mechanism of erythromycin involves the targeted inhibition of protein synthesis, a critical process for bacterial viability and replication.[8][9] Unlike some classes of antibiotics that affect nucleic acid or cell wall synthesis, erythromycin specifically targets the translational machinery of the bacterium.[4][10]

Binding to the 50S Ribosomal Subunit

Erythromycin exerts its effect by binding with high affinity to the 50S subunit of the bacterial 70S ribosome.[1][4][8] This binding site is located within the nascent peptide exit tunnel (NPET), the channel through which newly synthesized polypeptide chains emerge from the ribosome.[8][11] By physically obstructing this tunnel, erythromycin prevents the elongation of the polypeptide chain beyond the first few amino acids.[8][11] This action effectively halts the translocation step of protein synthesis, where the ribosome is supposed to move along the mRNA to the next codon, ultimately causing a cessation of bacterial protein production.[9][12]

Signaling Pathway Diagram

The following diagram illustrates the mechanism by which this compound inhibits protein synthesis in gram-positive bacteria.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. Articles [globalrx.com]

- 3. Erythromycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Accumulation in Gram-positive and Gram-negative Bacteria as a Mechanism of Resistance to Erythromycin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Accumulation in gram-postive and gram-negative bacteria as a mechanism of resistance to erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. What is the mechanism of Erythromycin stinoprate? [synapse.patsnap.com]

- 9. What is the mechanism of this compound? [synapse.patsnap.com]

- 10. go.drugbank.com [go.drugbank.com]

- 11. letstalkacademy.com [letstalkacademy.com]

- 12. prepp.in [prepp.in]

Erythromycin Stearate chemical synthesis and purification methods

An In-depth Technical Guide to the Chemical Synthesis and Purification of Erythromycin Stearate

Introduction

Erythromycin, a macrolide antibiotic, is a cornerstone in the treatment of various bacterial infections. Its stearate salt, this compound, is a preferred oral dosage form, offering improved stability in the acidic environment of the stomach.[1] The synthesis and purification of this active pharmaceutical ingredient (API) are critical processes that dictate its efficacy, safety, and quality. This technical guide provides a comprehensive overview of the chemical synthesis and purification methodologies for this compound, tailored for researchers, scientists, and professionals in drug development. It delves into the core chemical reactions, process parameters, and state-of-the-art purification techniques, supported by detailed experimental protocols and process visualizations.

Chemical Synthesis of this compound

The synthesis of this compound is fundamentally an esterification reaction between Erythromycin A and stearic acid.[2] The overall process begins with the production of the erythromycin base, which is then reacted to form the stearate salt.

Step 1: Production of Erythromycin Base

The precursor, Erythromycin, is a secondary metabolite produced through fermentation.

-

Fermentation: Erythromycin is commercially produced by the fermentation of the bacterium Saccharopolyspora erythraea (formerly known as Streptomyces erythreus).[2][3] This process is conducted in large-scale bioreactors under controlled conditions to maximize the yield of the antibiotic.[2]

-

Isolation and Liberation of Free Base: Following fermentation, the erythromycin is extracted from the broth. Often, it is isolated as a salt, such as Erythromycin Thiocyanate. The free erythromycin base is then liberated from this salt, typically by treatment with a base in an aqueous medium.[4][5] A novel process uses water as the solvent for this liberation step, making it more environmentally friendly.[4]

Step 2: Esterification to Form this compound

The core synthesis step involves the reaction of the purified erythromycin base with stearic acid.[2] This reaction can be represented as:

Erythromycin + Stearic Acid → this compound + H₂O [2]

Several methods have been developed, primarily differing in the choice of solvent system.

-

Aqueous Synthesis: A significant advancement in the synthesis is the use of water as the reaction solvent, avoiding organic solvents entirely. In this process, both erythromycin base and stearic acid, which are insoluble in water, are heated and stirred to form the insoluble stearate salt.[4] This method is noted for being simple, economical, and environmentally friendly.[4]

-

Organic Solvent-Based Synthesis: Traditional methods often employ organic solvents. For instance, the preparation of a related compound, acetyl this compound, involves using ethyl acetate as the solvent.[6] In this method, the erythromycin base is first reacted, and then stearic acid is added to the solution to form the salt without isolating the intermediate ester.[6]

The workflow for the synthesis of this compound is depicted below.

Caption: General workflow for the synthesis of this compound.

Data Summary: Synthesis Parameters

| Parameter | Aqueous Method | Organic Solvent Method (Acetyl this compound) |

| Erythromycin Source | Erythromycin Base (from Thiocyanate salt) | Erythromycin Base |

| Reactants | Stearic Acid | Acetyl Chloride, then Stearic Acid |

| Solvent | Water[4] | Ethyl Acetate[6] |

| Catalyst/Base | Ammonia (for base liberation)[4] | Sodium Hydrogen Carbonate[6] |

| Temperature | 35-70°C[4] | ~40°C[6] |

| Reaction Time | ~2 hours[4] | 2-3 hours (acetylation) + 2 hours (stearate formation)[6] |

| Molar Ratio | Stearic Acid to Erythromycin: 1.1 to 1.35[4] | Not specified, but equivalent amounts used[6] |

| Reported Yield | Not explicitly quantified | ~90%[6] |

Purification of this compound

Purification is paramount to ensure the final product meets stringent pharmaceutical standards, with a focus on removing unreacted starting materials, by-products, and related substance impurities. The purity of erythromycin obtained after liberation from its salt can be over 95%.[4][5]

Purification Techniques

-

Crystallization and Recrystallization: This is a primary method for purifying crude this compound. The process involves dissolving the crude product in a suitable solvent or solvent mixture at an elevated temperature and then allowing it to cool, which causes the purified product to crystallize out of the solution.[6] Solvents used for recrystallization include methanol, ethanol, isopropanol, acetone, ethyl acetate, and petroleum ether.[7] The process can be repeated multiple times to achieve higher purity.[7]

-

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is extensively used for the analysis and separation of erythromycin and its related impurities.[8] Reversed-phase HPLC with a C18 column is a common setup.[8][9] The mobile phase often consists of a buffered aqueous solution mixed with an organic modifier like methanol or acetonitrile, run at a high pH (e.g., pH 9.0) and an elevated temperature (e.g., 70°C) to achieve optimal separation.[9][10]

-

Filtration and Drying: After synthesis or crystallization, the solid product is isolated by filtration, washed to remove residual solvents and impurities, and then dried under controlled conditions (e.g., at 60°C) to remove any remaining volatile components.[4]

Impurity Profiling

The quality of this compound is also defined by the profile of its impurities. Common related substances that are monitored include Erythromycin B, Erythromycin C, and other degradation products or synthesis by-products designated as EP Impurities A, B, C, D, E, F, H, I, and M.[8][10][11]

The general workflow for the purification of this compound is outlined below.

Caption: General workflow for the purification of this compound.

Data Summary: Purification & Analytical Parameters

| Method | Details | Purpose |

| Recrystallization | Solvents: Acetone, Ethyl Acetate, Hexane, Cyclohexane, Petroleum Ether.[7] | Primary purification of crude product. |

| HPLC | Column: Waters XBridge C18 (100 mm × 4.6 mm, 3.5 µm).[8] Mobile Phase: Gradient of 0.4% ammonium hydroxide in water and methanol.[8] Detection: 215 nm.[8][10] | Purity determination and impurity profiling. |

| Thin-Layer Chromatography (TLC) | Plate: Silica Gel G.[10] Mobile Phase: Upper layer of 2-propanol, 150 g/L ammonium acetate (pH 9.6), and ethyl acetate (4:8:9 v/v/v).[10] | Identification and qualitative analysis. |

Experimental Protocols

Protocol 1: Aqueous Synthesis of this compound

This protocol is adapted from the process described in patent WO2014140699A1.[4]

-

Liberation of Erythromycin Base:

-

Charge a round-bottom flask with 121.5 g of Erythromycin Thiocyanate and 100 mL of water to form a slurry.

-

Heat the slurry to 35°C.

-

Over 30 minutes, add 100 mL of liquor ammonia.

-

Increase the temperature to 70°C and stir for 1 hour.

-

Cool the suspension to 50°C and filter the solid.

-

Wash the resulting wet cake with water until it is free from ammonium thiocyanate.

-

The wet cake of erythromycin base is used directly in the next step.

-

-

Formation of this compound:

-

Charge a clean round-bottom flask with the wet cake of Erythromycin base (approximately 25 g dry weight), 13 g of stearic acid, and 175 mL of water.

-

Heat the reaction mass to between 60°C and 65°C.

-

Stir the mixture vigorously for 2 hours at this temperature.

-

Filter the resulting solid product.

-

Dry the product at 60°C to yield this compound.

-

Protocol 2: Purification by Recrystallization

This protocol is a general procedure based on methods described in various sources.[6][7]

-

Dissolution:

-

Place the crude this compound into a suitable flask.

-

Add a minimal amount of a suitable solvent (e.g., ethyl acetate or acetone) to dissolve the crude product completely. Gentle heating (40-50°C) may be applied to facilitate dissolution.[7]

-

-

Crystallization:

-

Once fully dissolved, allow the solution to cool slowly to room temperature.

-

For enhanced crystallization, an anti-solvent (a solvent in which this compound is insoluble, such as petroleum ether) can be slowly added to the solution until turbidity is observed.[6]

-

Further cool the mixture in an ice bath (to ~0°C) to maximize the precipitation of the crystalline product.[6]

-

-

Isolation and Drying:

-

Isolate the crystals by vacuum filtration.

-

Wash the filtered crystals with a small amount of cold petroleum ether to remove any remaining soluble impurities.[6]

-

Dry the purified crystals in a vacuum oven at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved.

-

Protocol 3: HPLC Analysis of Purity and Related Substances

This protocol is based on methods described in the European Pharmacopoeia and related literature.[8][10]

-

Chromatographic Conditions:

-

Column: A 4.6 mm × 25 cm column containing packing L21 (a polymer-based C18 phase), maintained at 70°C.[10][12]

-

Mobile Phase: Prepare a buffer of 35 g/L dipotassium hydrogen phosphate, adjusted to pH 9.0. Mix 50 mL of this buffer with 400 mL water, 165 mL of 2-methyl-2-propanol (tert-butyl alcohol), and 30 mL of acetonitrile. Dilute to 1000 mL with water.[10]

-

Flow Rate: 2.0 mL/min.

-

Detection: UV spectrophotometer at 215 nm.[10]

-

Injection Volume: 100 µL.

-

-

Sample Preparation:

-

Dissolve approximately 55.0 mg of the this compound sample in 5.0 mL of methanol.

-

Dilute to 10.0 mL with a suitable buffer (e.g., pH 8.0).

-

Centrifuge or filter the solution to ensure it is clear before injection.[10]

-

-

Procedure:

-

Inject the prepared sample solution into the chromatograph.

-

Record the chromatogram for a run time sufficient to elute all related substances (typically 5 times the retention time of the Erythromycin A peak).

-

Calculate the percentage of Erythromycin A, B, and C, and quantify any specified impurities by comparing their peak areas to those of certified reference standards.

-

Conclusion

The synthesis and purification of this compound are well-established processes that have seen significant improvements, particularly with the development of greener, aqueous-based synthesis routes. The control of reaction parameters such as temperature, solvent, and reactant ratios is crucial for achieving high yields. Subsequent purification, predominantly through recrystallization, is essential to remove process-related impurities and degradation products. The quality of the final API is assured through rigorous analytical testing, with HPLC being the definitive method for assessing potency and impurity profiles. The methodologies and data presented in this guide offer a solid foundation for professionals engaged in the development, manufacturing, and quality control of this compound.

References

- 1. uomus.edu.iq [uomus.edu.iq]

- 2. expertmarketresearch.com [expertmarketresearch.com]

- 3. This compound Raw Material and Erythromycin Estolate API, BP, EP, USP Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 4. WO2014140699A1 - A novel process of liberation of erythromycin and preparation of its salts - Google Patents [patents.google.com]

- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 6. US4599326A - Acetyl this compound, and compositions containing it - Google Patents [patents.google.com]

- 7. WO2014085958A1 - Erythromycin derivatives and preparation and use thereof - Google Patents [patents.google.com]

- 8. Development and validation of a stability indicating HPLC method for organic impurities of this compound tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. uspbpep.com [uspbpep.com]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. This compound [drugfuture.com]

Methodological & Application

Application Note: High-Throughput Quantification of Erythromycin in Human Plasma via HPLC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantification of erythromycin in human plasma. This method is particularly suited for pharmacokinetic studies following the administration of erythromycin stearate, as it accurately measures the active erythromycin base. The protocol employs a straightforward liquid-liquid extraction procedure for sample preparation and utilizes roxithromycin as an internal standard to ensure accuracy and precision. The method has been validated for a linear range of 0.5 to 5000 ng/mL, demonstrating high recovery and reproducibility, making it ideal for high-throughput bioanalysis in clinical and research settings.

Introduction

Erythromycin is a macrolide antibiotic widely used to treat a variety of bacterial infections. It is often administered as this compound, a salt that dissociates in the small intestine to release the active erythromycin base for absorption. Accurate measurement of erythromycin concentrations in plasma is crucial for pharmacokinetic analysis, dose optimization, and bioequivalence studies. This document provides a detailed protocol for a sensitive and specific HPLC-MS/MS method for the determination of erythromycin in human plasma.

Experimental Protocols

Materials and Reagents

-

Erythromycin reference standard

-

Roxithromycin (Internal Standard, IS)

-

HPLC-grade acetonitrile, methanol, and water

-

Ammonium acetate

-

Formic acid

-

Human plasma (with EDTA as anticoagulant)

-

Methyl tert-butyl ether (MTBE)

Instrumentation

-

HPLC system (e.g., Shimadzu, Waters, Agilent)

-

A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex API 4000, Waters Xevo TQ-S)

-

Analytical column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)

Preparation of Standard and Quality Control (QC) Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of erythromycin and roxithromycin (IS) in methanol.

-

Working Standard Solutions: Serially dilute the erythromycin stock solution with 50:50 (v/v) acetonitrile:water to prepare working standards for calibration curve and QC samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the roxithromycin stock solution with 50:50 (v/v) acetonitrile:water.

-

Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to achieve final concentrations for the calibration curve (e.g., 0.5, 1, 5, 10, 50, 100, 500, 1000, 5000 ng/mL) and QC samples (e.g., low, mid, and high concentrations).

Sample Preparation: Liquid-Liquid Extraction (LLE)

-

Pipette 200 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

-

Add 50 µL of the internal standard working solution (100 ng/mL roxithromycin) and vortex briefly.

-

Add 1 mL of methyl tert-butyl ether (MTBE).

-

Vortex for 5 minutes to ensure thorough mixing.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of mobile phase (see section 5) and vortex.

-

Transfer the reconstituted sample to an HPLC vial for analysis.

HPLC-MS/MS Conditions

-

HPLC System:

-

Column: C18, 50 x 2.1 mm, 3.5 µm

-

Mobile Phase A: 5 mM Ammonium Acetate in Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient:

-

0-0.5 min: 10% B

-

0.5-2.5 min: 10-90% B

-

2.5-3.0 min: 90% B

-

3.1-4.0 min: 10% B (re-equilibration)

-

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 40°C

-

-

Mass Spectrometer:

-